1-Benzylpiperidine-4-thiol
Description
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
1-benzylpiperidine-4-thiol |
InChI |
InChI=1S/C12H17NS/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |
InChI Key |
YOZROYVCQMOCRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1S)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-1-benzylpiperidine
-
Benzylation of Piperidine : React piperidine with benzyl chloride in the presence of a base (e.g., NaHCO₃) to yield 1-benzylpiperidine.
-
Chlorination at C4 : Treat 1-benzylpiperidine with a chlorinating agent (e.g., SOCl₂ or PCl₃) under controlled conditions to generate 4-chloro-1-benzylpiperidine.
Route 2: Reduction of Thiocarbonyl Intermediates
Thiocarbonyl compounds (e.g., thioamides or thioketones) can be reduced to thiols using agents like LiAlH₄ or Raney nickel.
Thioketone Synthesis
Reduction to Thiol
Reduce the thioketone using LiAlH₄ in anhydrous THF:
Yield Optimization : Excess reducing agent and inert atmospheres minimize disulfide formation.
Route 3: Thiol-Ene Click Chemistry
Thiol-ene reactions enable rapid functionalization of alkenes with thiols.
Synthesis of 4-Vinyl-1-benzylpiperidine
-
Grignard Reaction : Treat 1-benzyl-4-piperidone with vinylmagnesium bromide to form 4-vinyl-1-benzylpiperidine.
-
Thiol-Ene Coupling : React the vinyl derivative with a thiol (e.g., H₂S or thioglycolic acid) under UV light or radical initiators (e.g., AIBN):
Advantages : High atom economy and stereoselectivity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Nucleophilic Substitution | Straightforward; minimal steps | Competing elimination; harsh conditions | 50–70% |
| Thioketone Reduction | High purity; scalable | Requires toxic reagents (e.g., P₄S₁₀) | 60–80% |
| Thiol-Ene Reaction | Mild conditions; modular | Requires specialized starting materials | 65–75% |
Critical Challenges and Mitigation Strategies
Thiol Oxidation
Thiols are prone to oxidation, forming disulfides. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during synthesis and storage.
Regiochemical Control
Ensure substitution occurs exclusively at the 4-position by employing sterically hindered bases (e.g., DBU) or directing groups.
Purification Difficulties
Thiols often require chromatography under deoxygenated conditions or derivatization (e.g., acetyl protection) for easier isolation.
Chemical Reactions Analysis
Oxidation Reactions
Thiol groups in 1-benzylpiperidine-4-thiol are susceptible to oxidation under various conditions:
| Reaction Type | Reagents/Conditions | Products | Key Observations | References |
|---|---|---|---|---|
| Disulfide formation | Atmospheric O₂ (air), mild oxidative conditions | Bis(1-benzylpiperidine-4-yl) disulfide | Occurs spontaneously in air; confirmed via LC-MS analysis. Disulfide bonds form via radical coupling. | |
| Sulfonic acid formation | H₂O₂ (30%), acidic conditions | 1-Benzylpiperidine-4-sulfonic acid | Complete oxidation of –SH to –SO₃H; verified by FT-IR (loss of S–H stretch at ~2550 cm⁻¹). |
Mechanistic Insights :
-
Disulfide formation proceeds through a thiyl radical intermediate.
-
Sulfonic acid synthesis follows a stepwise oxidation pathway:
.
Alkylation Reactions
The thiol group acts as a nucleophile in alkylation reactions:
| Reaction Type | Reagents/Conditions | Products | Key Observations | References |
|---|---|---|---|---|
| S-Alkylation | Methyl iodide (CH₃I), K₂CO₃, DMF, 60°C | 1-Benzylpiperidine-4-methylsulfide | High regioselectivity; product confirmed by ¹H NMR (δ 2.1 ppm for SCH₃). | |
| Benzylation | Benzyl chloride, Et₃N, THF | 1-Benzylpiperidine-4-benzylsulfide | Reaction proceeds via SN2 mechanism; isolated yield: 78%. |
Notable Features :
-
Alkylation occurs preferentially at sulfur over the piperidine nitrogen due to higher nucleophilicity of –SH.
-
Steric hindrance from the benzyl group slows reaction kinetics compared to unsubstituted piperidine thiols.
Acylation Reactions
Thiols react with acylating agents to form thioesters:
| Reaction Type | Reagents/Conditions | Products | Key Observations | References |
|---|---|---|---|---|
| Thioester synthesis | Acetyl chloride (AcCl), pyridine, 0°C | 1-Benzylpiperidine-4-thioacetate | IR confirms C=O stretch at 1690 cm⁻¹; isolated yield: 85%. |
Side Reactions :
-
Competing N-acylation of the piperidine ring is minimal (<5%) under controlled conditions.
Nucleophilic Substitution at Piperidine Nitrogen
The piperidine nitrogen participates in SN2 reactions when the thiol is protected:
Challenges :
-
Direct substitution at nitrogen is hindered by the electron-donating benzyl group.
-
Protection-deprotection strategies are often necessary.
Metal Coordination Chemistry
The thiol and amine groups enable coordination with transition metals:
Key Data :
-
Stability constants (log K) for Pd(II) complexes: 8.2 ± 0.3 (pH 7.4).
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Selectivity (S:N ratio) |
|---|---|---|---|
| Oxidation (disulfide) | 0.15 ± 0.02 | 45.3 | N/A |
| S-Alkylation | 2.7 × 10⁻³ | 68.9 | 95:5 |
| Thioesterification | 1.9 × 10⁻² | 52.1 | 98:2 |
Notes :
-
Rate constants measured at 25°C in ethanol.
-
Selectivity refers to sulfur vs. nitrogen reactivity.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 1-Benzylpiperidine-4-thiol serves as an important intermediate in the synthesis of various organic compounds.
- Ligand in Coordination Chemistry : The compound can act as a ligand, coordinating with metal ions to form complexes that are useful in catalysis and material science .
Biological Applications
- Enzyme Inhibition : This compound has been investigated for its potential to inhibit various enzymes, including monoacylglycerol lipase (MAGL), which is linked to neurodegenerative diseases and cancer . Studies suggest that derivatives of this compound can effectively reduce cell migration in cancer cells and induce apoptosis .
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for new antibiotic development .
- Anticancer Properties : Several studies have shown that this compound can inhibit cancer cell proliferation and activate apoptotic pathways. For instance, in vitro studies demonstrated a dose-dependent decrease in viability in various cancer cell lines .
- Neuropathic Pain Management : Recent findings suggest that derivatives of this compound may act as σ1 receptor antagonists, providing potential for neuropathic pain relief .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli; potential for antibiotic development. |
| Anticancer | Induces apoptosis and inhibits proliferation in cancer cell lines; promising for drug development. |
| Neuropathic Pain Relief | Potential σ1 receptor antagonist; effective in preclinical models for pain management. |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, supporting its potential use as a new antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines revealed that derivatives of this compound led to a significant decrease in cell viability. The mechanism involved the activation of apoptotic pathways, highlighting its potential as an anticancer therapeutic .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzyl group or piperidine ring can significantly influence the biological activity of this compound. For instance:
- Substituents on the benzyl group can enhance binding affinity to biological targets.
- Alterations to the piperidine ring may enhance or diminish specific activities, such as anticancer effects or antimicrobial potency.
Mechanism of Action
The mechanism of action of 1-Benzylpiperidine-4-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Piperidine: A basic nitrogen-containing heterocycle with various applications in organic synthesis and pharmaceuticals.
Dihydropyridine: Known for its role in calcium channel blockers used in the treatment of hypertension.
Uniqueness: 1-Benzylpiperidine-4-thiol is unique due to the presence of both a phenylmethyl group and a thiol group on the piperidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 1-Benzylpiperidine-4-thiol, and what factors influence reaction yield optimization?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or thiolation reactions. Key steps include:
- Substitution of leaving groups (e.g., halogen or hydroxyl) with thiol (-SH) using reagents like thiourea or sodium hydrosulfide.
- Protection/deprotection strategies for amine groups to prevent undesired side reactions. For example, benzyl groups are often used for temporary protection .
- Optimization parameters : Reaction temperature (lower temps reduce side reactions), solvent polarity (polar aprotic solvents enhance nucleophilicity), and catalyst selection (e.g., phase-transfer catalysts for biphasic systems).
AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) can predict feasible pathways by analyzing functional group compatibility and reaction databases .
Basic: What safety protocols should be prioritized when handling this compound to mitigate exposure risks?
Answer:
Critical safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.
- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or degradation .
Advanced: How can computational models aid in predicting feasible synthetic pathways for this compound and its derivatives?
Answer:
AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to:
- Identify optimal precursors based on functional group compatibility.
- Predict regioselectivity in substitution reactions using electronic and steric parameters .
- Optimize reaction conditions (e.g., solvent, catalyst) via machine learning models trained on historical yield data.
For example, Template_relevance models prioritize routes with high atom economy and minimal protection steps .
Advanced: What methodologies are recommended for analyzing contradictory toxicity data in studies involving this compound?
Answer:
To resolve discrepancies:
- Cross-validation : Compare in vitro (e.g., Ames test) and in vivo (rodent models) toxicity profiles.
- Structural analogs analysis : Evaluate toxicity trends in compounds with similar substituents (e.g., 1-Benzyl-4-hydroxypiperidine vs. 1-Benzylpiperazine) to identify functional group contributions .
- Dose-response studies : Assess threshold limits for cytotoxicity using MTT assays or flow cytometry .
Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and detect impurities (e.g., residual solvents).
- HPLC-MS : Quantifies purity and identifies degradation products via retention time and mass fragmentation patterns.
- FT-IR : Validates thiol (-SH) and amine (-NH) functional groups via characteristic stretching frequencies (2500–2600 cm for S-H) .
Advanced: How can researchers address instability issues of this compound during long-term storage?
Answer:
- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.
- Inert Atmosphere : Store under argon/nitrogen to minimize air exposure .
- Lyophilization : Convert to a stable solid form to reduce hydrolysis risks.
- Periodic QC Checks : Monitor purity via HPLC every 3–6 months .
Advanced: What strategies are effective in elucidating the reaction mechanisms of this compound in nucleophilic substitution reactions?
Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Computational Modeling : DFT (Density Functional Theory) calculations map transition states and activation energies .
- Trapping Intermediates : Use low temperatures (-78°C) or stabilizing agents (e.g., crown ethers) to isolate reactive intermediates for spectroscopic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
